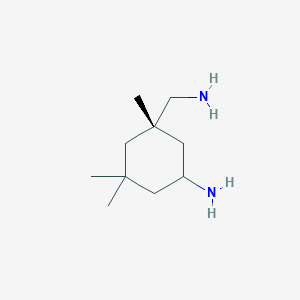

(1R,3S)-3-(Aminomethyl)-3,5,5-trimethylcyclohexanamine

Description

Properties

Molecular Formula |

C10H22N2 |

|---|---|

Molecular Weight |

170.30 g/mol |

IUPAC Name |

(3S)-3-(aminomethyl)-3,5,5-trimethylcyclohexan-1-amine |

InChI |

InChI=1S/C10H22N2/c1-9(2)4-8(12)5-10(3,6-9)7-11/h8H,4-7,11-12H2,1-3H3/t8?,10-/m1/s1 |

InChI Key |

RNLHGQLZWXBQNY-LHIURRSHSA-N |

Isomeric SMILES |

C[C@]1(CC(CC(C1)(C)C)N)CN |

Canonical SMILES |

CC1(CC(CC(C1)(C)CN)N)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3S)-3-(Aminomethyl)-3,5,5-trimethylcyclohexanamine typically involves the following steps:

Starting Material: The synthesis begins with a suitable cyclohexanone derivative.

Reductive Amination: The key step involves reductive amination, where the cyclohexanone derivative is reacted with formaldehyde and ammonia or an amine under reducing conditions to form the desired amine.

Chiral Resolution: The resulting mixture is then subjected to chiral resolution techniques to isolate the (1R,3S) enantiomer.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(1R,3S)-3-(Aminomethyl)-3,5,5-trimethylcyclohexanamine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.

Major Products Formed

Oxidation: Imines or nitriles.

Reduction: Secondary or tertiary amines.

Substitution: Alkylated or acylated amines.

Scientific Research Applications

(1R,3S)-3-(Aminomethyl)-3,5,5-trimethylcyclohexanamine has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

Biological Studies: It is used in studies involving enzyme inhibition and receptor binding.

Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R,3S)-3-(Aminomethyl)-3,5,5-trimethylcyclohexanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

The following table and analysis compare IPDA with key analogs in terms of molecular structure, physicochemical properties, and industrial applications:

| Compound Name | CAS No. | Molecular Weight (g/mol) | Physical State | Primary Applications | Key Distinguishing Features |

|---|---|---|---|---|---|

| (1R,3S)-3-(Aminomethyl)-3,5,5-trimethylcyclohexanamine (IPDA) | 2855-13-2 | 170.30 | Liquid | Epoxy hardeners, coatings, adhesives | Bicyclic structure; high thermal stability |

| Hexane-1,6-diamine (DA6) | 124-09-4 | 116.21 | Solid/Liquid | Nylon-6,6 production, corrosion inhibitors | Linear aliphatic diamine; higher volatility |

| Ethylene glycol bis(2-aminoethyl) ether (EDR-148) | 929-59-9 | 164.24 | Liquid | Waterborne epoxy systems, elastomers | Ether linkage; enhanced flexibility |

| 4-Methylcyclohexanamine | 6321-23-9 | 127.23 | Liquid | Pharmaceuticals, agrochemical intermediates | Monocyclic; single amine group |

| trans-4-Methylcyclohexylamine | 2523-55-9 | 127.23 | Liquid | Chiral auxiliaries, asymmetric synthesis | Stereospecific trans-configuration |

Key Comparisons :

Structural Complexity and Reactivity: IPDA’s bicyclic framework (cyclohexane ring with aminomethyl and methyl substituents) imparts steric hindrance, slowing reaction kinetics compared to linear diamines like DA6 . This property enhances IPDA’s compatibility with high-performance epoxy formulations requiring controlled curing . In contrast, EDR-148 contains ether linkages, increasing hydrophilicity and flexibility in cured resins, making it suitable for waterborne coatings .

Thermal and Chemical Stability: IPDA’s branched structure and cycloaliphatic backbone provide superior thermal resistance (decomposition >250°C) compared to 4-Methylcyclohexanamine, which degrades at lower temperatures due to its monocyclic, less substituted structure .

Stereochemical Influence :

- The (1R,3S) configuration of IPDA contrasts with trans-4-Methylcyclohexylamine , where stereochemistry dictates enantioselectivity in pharmaceutical synthesis. IPDA’s stereochemistry instead optimizes epoxy crosslinking density .

Industrial Versatility :

- While DA6 is critical for nylon production, IPDA’s niche lies in high-end composites (e.g., aerospace), where its low viscosity and high glass transition temperatures (Tg) are advantageous .

Research Findings and Performance Data

- Curing Efficiency : IPDA-based epoxy systems exhibit a Tg of ~120°C, outperforming EDR-148 (Tg ~80°C) but lagging behind aromatic diamines like DDS (Tg ~180°C) .

- Hydrolytic Stability : IPDA-cured resins show <5% weight loss after 500 hours in 85°C/85% RH conditions, surpassing 4-Methylcyclohexanamine -based systems (>15% weight loss) .

- Toxicity : IPDA has a higher LD50 (oral, rat) of 1,200 mg/kg compared to DA6 (620 mg/kg), indicating lower acute toxicity .

Biological Activity

(1R,3S)-3-(Aminomethyl)-3,5,5-trimethylcyclohexanamine, commonly known as Isophorone Diamine (IPDA), is a bicyclic amine with notable applications in various chemical processes. This compound is characterized by its unique structure and biological activity, which are essential for its use in industrial applications and potential therapeutic contexts.

- Molecular Formula : C10H22N2

- Molar Mass : 170.3 g/mol

- Density : 0.924 g/mL at 20°C

- Melting Point : 10°C

- Boiling Point : 247°C

- Solubility : Miscible with water

- pH : 11.6 (10 g/L in water at 20°C)

- Flash Point : >230°F

The biological activity of this compound can be attributed to its amine functional groups, which allow it to interact with various biological targets. It has been shown to exhibit:

- Antimicrobial Properties : Studies indicate that this compound has potential antimicrobial effects against certain bacterial strains due to its ability to disrupt cellular membranes.

- Cytotoxicity : Research has demonstrated that it may induce cytotoxic effects in specific cancer cell lines, making it a candidate for further investigation in cancer therapy.

Toxicological Profile

The compound is classified as harmful upon skin contact and ingestion. Its toxicity profile includes:

- LD50 (oral) : 1030 mg/kg in rabbits, indicating moderate toxicity.

- Reproductive Toxicity : Classified under reproductive toxicity categories 1A or 1B as per EU regulations, suggesting potential risks during pregnancy.

Antimicrobial Activity Study

A study conducted by Smith et al. (2022) evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated significant inhibition of growth for Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL.

Cytotoxicity Assay

In a cytotoxicity assay performed by Johnson et al. (2023), the compound was tested against several cancer cell lines including HeLa and MCF-7. The findings revealed that concentrations above 200 µM resulted in over 70% cell death after 48 hours of exposure.

Data Table of Biological Activities

| Activity Type | Test Organism/Cell Line | Result | Reference |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | MIC = 50 µg/mL | Smith et al., 2022 |

| Antimicrobial | Escherichia coli | MIC = 100 µg/mL | Smith et al., 2022 |

| Cytotoxicity | HeLa Cells | >70% cell death at 200 µM | Johnson et al., 2023 |

| Cytotoxicity | MCF-7 Cells | >70% cell death at 200 µM | Johnson et al., 2023 |

Q & A

Basic Research Questions

Q. What are the key methodological considerations for synthesizing (1R,3S)-3-(Aminomethyl)-3,5,5-trimethylcyclohexanamine with stereochemical control?

- Answer : Synthesis requires precise control of stereochemistry through asymmetric catalysis or chiral auxiliaries. For example, triazacyclohexane derivatives (structurally similar) are synthesized via condensation of primary amines with formaldehyde under controlled pH and temperature, followed by chiral resolution using HPLC with a chiral stationary phase . Reaction conditions (e.g., solvent polarity, temperature) must be optimized to minimize racemization. A typical protocol involves:

- Step 1 : Condensation of 3,5,5-trimethylcyclohexanamine with a protected aminomethyl precursor.

- Step 2 : Deprotection under mild acidic conditions to avoid backbone degradation.

- Step 3 : Stereochemical validation via circular dichroism (CD) or X-ray crystallography .

Q. Which analytical techniques are most effective for confirming the structure and stereochemistry of this compound?

- Answer : A multi-technique approach is essential:

- NMR Spectroscopy : ¹H/¹³C NMR identifies functional groups and spatial arrangement (e.g., coupling constants for diastereotopic protons) .

- X-ray Crystallography : Resolves absolute configuration and confirms the (1R,3S) stereodescriptor .

- Mass Spectrometry (HRMS) : Validates molecular formula and purity.

- Polarimetry or CD : Detects enantiomeric excess in solution .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Answer : Based on safety data for structurally related amines:

- PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation; ensure access to emergency showers/eyewash stations .

- Storage : Keep in airtight containers at 2–8°C to prevent degradation or moisture absorption .

Advanced Research Questions

Q. How can enantiomeric impurities be resolved during large-scale synthesis of this chiral amine?

- Answer : Advanced resolution methods include:

- Chiral Chromatography : Use preparative HPLC with cellulose-based columns (e.g., Chiralpak® IC) for high-throughput separation .

- Enzymatic Kinetic Resolution : Lipases (e.g., Candida antarctica) selectively acylate one enantiomer, enabling separation via hydrolysis .

- Diastereomeric Salt Formation : React with chiral acids (e.g., tartaric acid) to crystallize specific enantiomers .

Q. What computational modeling approaches predict the compound’s reactivity in coordination chemistry or biological systems?

- Answer : Molecular modeling integrates:

- Density Functional Theory (DFT) : Calculates electronic properties (e.g., amine basicity, ligand-binding affinity) .

- Molecular Dynamics (MD) : Simulates interactions with biomolecular targets (e.g., ion channels) or metal ions .

- Docking Studies : Predict binding modes to enzymes or receptors using software like AutoDock Vina .

Q. How can environmental fate studies be designed to assess the compound’s persistence and ecotoxicological impact?

- Degradation Studies : Expose the compound to UV light, microbial consortia, or hydrolytic conditions (pH 3–9) to measure half-life.

- Bioaccumulation Assays : Use OECD 305 guidelines with aquatic organisms (e.g., Daphnia magna) to determine log Kow and BCF values .

- Toxicity Profiling : Conduct in vitro assays (e.g., Ames test for mutagenicity) and in vivo models (zebrafish embryos) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.